3-Cyclopentyl-3-ethoxypropan-1-amine
Description
Properties
IUPAC Name |
3-cyclopentyl-3-ethoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-12-10(7-8-11)9-5-3-4-6-9/h9-10H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVYSRYGSVZTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Cyclopentyl-3-ethoxypropan-1-amine involves several steps. One common synthetic route includes the reaction of cyclopentylmagnesium bromide with ethyl 3-bromopropionate, followed by the reduction of the resulting ester to the corresponding alcohol. The final step involves the conversion of the alcohol to the amine using an appropriate amination reagent . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-Cyclopentyl-3-ethoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-Cyclopentyl-3-ethoxypropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-3-ethoxypropan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Cyclopentyl-3-ethoxypropan-1-amine can be compared with other similar compounds, such as:
Cyclopentylamine: A simpler amine with a cyclopentyl group.
Ethoxypropanamine: An amine with an ethoxy group and a propanamine backbone.
Cyclopentylpropanamine: An amine with a cyclopentyl group and a propanamine backbone.
The uniqueness of this compound lies in its combination of the cyclopentyl and ethoxy groups, which confer specific chemical and physical properties that are valuable in various applications .
Biological Activity
3-Cyclopentyl-3-ethoxypropan-1-amine (CAS No. 1375474-76-2) is a chemical compound that has garnered interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available scientific literature.
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC(CCN)C1CCCC1
The biological activity of this compound primarily revolves around its interaction with specific molecular targets. It is hypothesized to act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use, but preliminary studies suggest potential interactions with neurotransmitter systems and metabolic pathways.
Biological Activity and Applications
Research indicates that this compound may exhibit several biological activities:
-
Neurotransmitter Modulation:
- The compound is being investigated for its potential effects on neurotransmitter systems, particularly in relation to mood and cognitive functions.
- Preliminary studies suggest it may influence serotonin and dopamine pathways, which could have implications for treating mood disorders.
-
Antimicrobial Properties:
- Some studies have explored the antimicrobial efficacy of this compound against various pathogens. The results indicate that it may possess moderate antibacterial activity, warranting further investigation for potential therapeutic applications in infectious diseases.
-
Potential Therapeutic Applications:
- Given its structural characteristics, this compound is being evaluated as a precursor in the synthesis of novel pharmaceutical agents aimed at treating neurological disorders and infections.
Case Study 1: Neuropharmacological Effects
A study aimed at evaluating the neuropharmacological effects of this compound demonstrated promising results in animal models. The compound was administered to rodents, showing significant alterations in behavior consistent with increased serotonin levels. These findings suggest potential applications in the treatment of depression and anxiety disorders.
Case Study 2: Antimicrobial Activity
In vitro tests conducted against a panel of bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating a dose-dependent response.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Cyclopentylamine | C5H11N | Basic amine with limited biological activity |
| Ethoxypropanamine | C7H17NO | Moderate activity in neurotransmitter modulation |
| Cyclopentylpropanamine | C8H17N | Similar structure with varied effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
